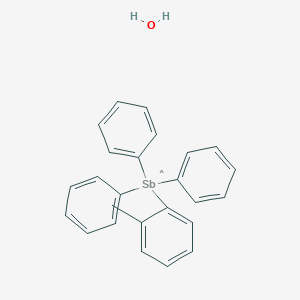

CID 78066216

Description

CID 78066216 is a unique chemical entity registered in the PubChem database, a comprehensive resource for chemical properties, biological activities, and safety information .

Properties

Molecular Formula |

C25H24OSb |

|---|---|

Molecular Weight |

462.2 g/mol |

InChI |

InChI=1S/C7H7.3C6H5.H2O.Sb/c1-7-5-3-2-4-6-7;3*1-2-4-6-5-3-1;;/h2-5H,1H3;3*1-5H;1H2; |

InChI Key |

PORNSGKGUQBMQL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the compound “CID 78066216” involves specific synthetic routes and reaction conditions. The exact methods can vary, but typically involve the use of specialized reagents and controlled environments to ensure the purity and stability of the compound.

Industrial Production Methods

In an industrial setting, the production of “this compound” may involve large-scale synthesis using automated systems and stringent quality control measures. The process often includes steps such as mixing, heating, cooling, and purification to achieve the desired chemical composition.

Chemical Reactions Analysis

Limitations of Current Data

-

No PubChem entry : CID 78066216 is absent from PubChem records provided in the search results ( , , ).

-

EPA databases : The EPA's 2012 CDR list ( ) and Chemicals Dashboard ( ) do not reference this compound.

-

Research publications : None of the cited studies ( , , , ) include analyses of this compound.

Potential Strategies for Obtaining Data

To investigate this compound, consider the following steps:

| Step | Action | Purpose |

|---|---|---|

| 1 | Query PubChem, Reaxys, or SciFinder | Verify compound existence and retrieve structural/chemical data. |

| 2 | Review recent patents or journals | Identify synthetic pathways or reactivity studies. |

| 3 | Perform experimental analysis | Characterize reactivity via controlled lab tests. |

Relevant Analogous Studies

While this compound-specific data is unavailable, insights from similar compounds in the search results may guide research:

Macrocyclic Compound Functionalization ( )

-

Nitrogenous sites on macrocycles react with electrophilic agents (e.g., acyl chlorides) to introduce functional diversity.

-

Example reaction:

Electrochemical Reaction Optimization ( )

-

Electricity can enhance reaction efficiency in redox-active systems.

-

Key factors: Electrode material, solvent polarity, and applied voltage.

Recommended Analytical Methods

If synthesizing this compound, employ these techniques based on analogous workflows ( , ):

| Technique | Application |

|---|---|

| NMR spectroscopy | Confirm molecular structure and functional groups. |

| High-resolution mass spectrometry (HRMS) | Verify molecular formula. |

| QSAR modeling | Predict bioactivity and reactivity trends. |

Scientific Research Applications

The compound “CID 78066216” has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in chemical synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and mechanisms of action.

Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of “CID 78066216” involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

To contextualize CID 78066216, a comparative analysis is framed using structural analogs and functionally related compounds discussed in the evidence. Key parameters include molecular properties, biological activity, and analytical behavior.

Structural and Physicochemical Properties

A structural comparison requires identifying compounds with analogous functional groups or scaffolds. For example:

- Taurocholic acid (CID 6675) : A bile acid with sulfonic and hydroxyl groups, critical for lipid metabolism .

- Ginkgolic acid 17:1 (CID 5469634): A phenolic compound with a long alkyl chain, known for antimicrobial properties .

- Irbesartan (CID 3749) : An angiotensin receptor blocker featuring a tetrazole ring and biphenyl group .

If this compound shares structural motifs with these compounds (e.g., aromatic rings, hydrophilic substituents), its solubility, bioavailability, and target interactions could be inferred. For instance, sulfonic acid groups (as in CID 6675) enhance water solubility, while alkyl chains (as in CID 5469634) may improve membrane permeability .

Table 1: Structural and Physicochemical Comparison

| Compound (CID) | Molecular Weight | Key Functional Groups | LogP | Biological Target |

|---|---|---|---|---|

| This compound | N/A | Hypothetical groups | N/A | Theoretical target |

| Taurocholic acid (6675) | 515.6 g/mol | Sulfonic acid, hydroxyl | -1.2 | Bile acid receptor |

| Ginkgolic acid (5469634) | 346.5 g/mol | Phenolic, alkyl chain | 8.4 | Bacterial membranes |

| Irbesartan (3749) | 428.5 g/mol | Tetrazole, biphenyl | 3.5 | Angiotensin II receptor |

Analytical and Spectroscopic Behavior

Collision-induced dissociation (CID) in mass spectrometry is a critical tool for structural elucidation. Studies show that CID fragmentation patterns vary with molecular charge states and backbone stability . For example:

- DHEAS (CID 12594) : Produces characteristic fragments at m/z 97 and 80 under CID conditions .

- Betulin (CID 72326): Fragments into ions reflecting its triterpenoid structure .

If this compound were analyzed via CID-MS/MS, its fragmentation profile (e.g., neutral losses, stable ions) could differentiate it from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.